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molecular formula C4H4Cl2 B8629005 1,4-Dichloro-1-butyne CAS No. 83682-45-5

1,4-Dichloro-1-butyne

Cat. No. B8629005
M. Wt: 122.98 g/mol
InChI Key: XEWVKAUWLHVBHH-UHFFFAOYSA-N
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Patent
US04837339

Procedure details

To a mixed solution of 15 ml (0.153 mol) of 1,4-dichloro-1-butyne [IV]and 13.6 ml (0.16 mol) of trichlorosilane (bp: 31°-32° C.) [V], were added 0.15 ml (10 mmol) of H2PtCl6 . 6H2O in an isopropyl alcohol solution (0.05 g/ml), which were heated for 8 hours. Then, it was directly distillated to obtain 37 g of 1,4-dichloro-2-(trichloro)silyl-2-butene [VI](yield: 94 %, bp: 70° C./1 mmHg).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
H2PtCl6
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]#[C:3][CH2:4][CH2:5][Cl:6].[Cl:7][SiH:8]([Cl:10])[Cl:9]>C(O)(C)C>[Cl:1][CH2:2][C:3]([Si:8]([Cl:10])([Cl:9])[Cl:7])=[CH:4][CH2:5][Cl:6]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClC#CCCCl
Name
Quantity
13.6 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
H2PtCl6
Quantity
0.15 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=CCCl)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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